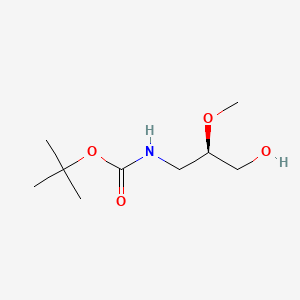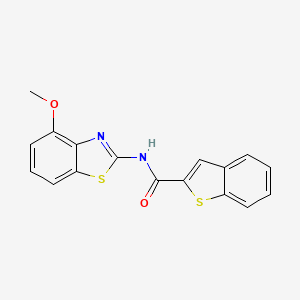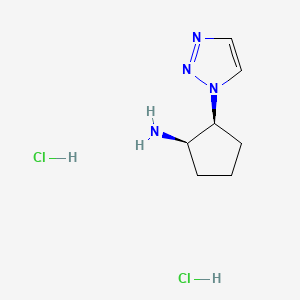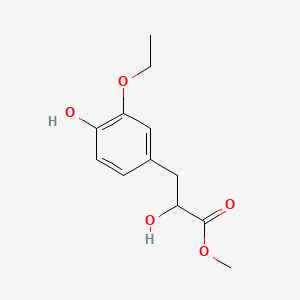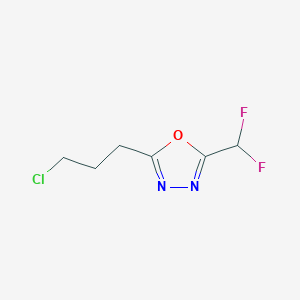
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloropropyl and difluoromethyl substituent in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups attached to the oxadiazole ring.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(3-Chloropropyl)-1,3,4-oxadiazole: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.
5-(Difluoromethyl)-1,3,4-oxadiazole: Lacks the chloropropyl group, which may influence its chemical properties and applications.
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole:
The uniqueness of this compound lies in the combination of the chloropropyl and difluoromethyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C6H7ClF2N2O |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H7ClF2N2O/c7-3-1-2-4-10-11-6(12-4)5(8)9/h5H,1-3H2 |
InChI Key |
ITZJWPDZICRJOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NN=C(O1)C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


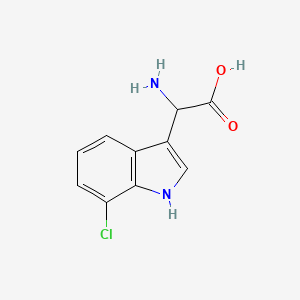
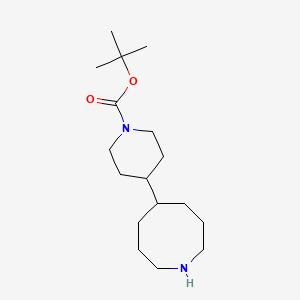
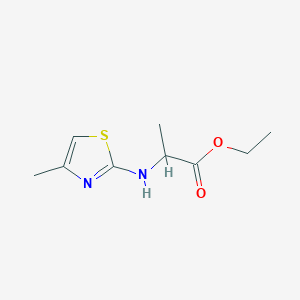

![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
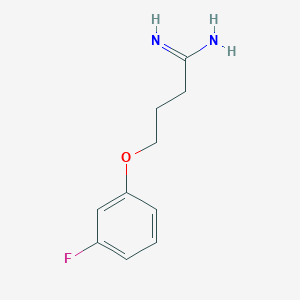
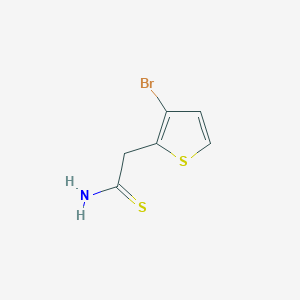
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
